

CAS number and molecular structure of 6,6'-Dithiodinicotinic acid.

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Compound of Interest

Compound Name: 6,6'-Dithiodinicotinic acid

Cat. No.: B103229

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6,6'-Dithiodinicotinic Acid: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental protocols related to **6,6'-Dithiodinicotinic acid**.

CAS Number: 15658-35-2

Introduction

6,6'-Dithiodinicotinic acid, also known as carboxypyridine disulfide (CPDS), is a symmetrical disulfide compound derived from nicotinic acid. Its primary utility in research and drug development stems from its reactivity towards sulfhydryl (thiol) groups. This property makes it an invaluable tool for the quantification of thiols, for studying the role of cysteine residues in protein function, and as a specific thiol-blocking agent to investigate redox signaling pathways.

Molecular Structure and Properties

The molecular structure of **6,6'-Dithiodinicotinic acid** consists of two nicotinic acid moieties linked by a disulfide bond at the 6th position of the pyridine rings.

Molecular Formula: $C_{12}H_8N_2O_4S_2$

Molecular Weight: 308.33 g/mol

Synonyms: Bis[3-Carboxypyridine] 6,6'-disulfide, CPDS, Carboxypyridine disulfide

The key chemical and physical properties of **6,6'-Dithiodinicotinic acid** are summarized in the table below.

Property	Value	Reference
Appearance	White to light yellow or tan powder/solid	
Melting Point	263-265 °C (decomposes)	[1]
Solubility	Soluble in DMSO and basic aqueous solutions.	
SMILES	<chem>OC(=O)c1ccc(SSc2ccc(nc2)C(=O)=O)nc1</chem>	
InChI	1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18)	

Mechanism of Action: Thiol-Disulfide Exchange

The functionality of **6,6'-Dithiodinicotinic acid** is based on the thiol-disulfide exchange reaction. It reacts with a free thiol group (R-SH) to form a mixed disulfide and release one molecule of 6-mercaptosynicotinic acid. This product, 6-mercaptosynicotinic acid, exists in tautomeric equilibrium with 6-thiopyridone, which has a strong absorbance in the UV range, allowing for spectrophotometric quantification.

The reaction is analogous to that of Ellman's reagent (DTNB). For each mole of free thiol, one mole of the chromophoric 6-thiopyridone is produced.

Quantitative Data

The spectrophotometric assay using **6,6'-Dithiodinicotinic acid** relies on the distinct absorbance of its reaction product.

Parameter	Value	Notes
Wavelength of Maximum Absorbance (λ_{max}) of Product	~343 nm	This is the absorbance maximum for the 6-thiopyridone product.
Molar Extinction Coefficient (ϵ) of Product at λ_{max}	$\sim 1.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	For the 6-thiopyridone product at 343 nm. This value is essential for calculating thiol concentration using the Beer-Lambert law.

Experimental Protocols

5.1. Spectrophotometric Quantification of Protein Thiols

This protocol outlines the steps to determine the concentration of free sulfhydryl groups in a protein sample.

Materials:

- **6,6'-Dithiodinicotinic acid** (CPDS) stock solution (e.g., 10 mM in a suitable buffer, pH 7-8).
- Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.
- Protein sample of unknown thiol concentration.
- Cysteine or Glutathione solution of known concentration (for standard curve).
- UV-Vis Spectrophotometer and cuvettes.

Procedure:

- Prepare Standard Curve:
 - Prepare a series of dilutions of the known thiol standard (e.g., Cysteine) in the Reaction Buffer. The concentration range should encompass the expected concentration of the unknown sample.

- For each standard dilution, and a blank containing only Reaction Buffer, add the CPDS stock solution to a final concentration of approximately 0.1-0.5 mM.
- Incubate at room temperature for 5-10 minutes to allow the reaction to complete.
- Measure the absorbance of each standard at 343 nm.
- Plot the absorbance at 343 nm versus the known thiol concentration to generate a standard curve.
- Prepare and Measure Unknown Sample:
 - Dilute the protein sample in the Reaction Buffer to a suitable concentration.
 - In a cuvette, mix the diluted protein sample with the CPDS stock solution (to a final concentration of 0.1-0.5 mM).
 - Incubate at room temperature for 5-10 minutes.
 - Measure the absorbance at 343 nm.
- Calculation:
 - Determine the concentration of thiols in the unknown sample by interpolating its absorbance value on the standard curve.
 - Alternatively, use the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar extinction coefficient of 6-thiopyridone ($\sim 1.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$), b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the thiol.

5.2. Thiol Blocking in Cell Culture

This protocol provides a general workflow for using **6,6'-Dithiodinicotinic acid** to block cell surface thiols to study their role in a biological process (e.g., receptor activation, ligand uptake).

Materials:

- Cultured cells in appropriate medium.

- **6,6'-Dithiodinicotinic acid** (CPDS) stock solution (e.g., 100 mM in DMSO).
- Phosphate-Buffered Saline (PBS) or other suitable buffer for cell washing and incubation.
- Reagents for the specific downstream assay.

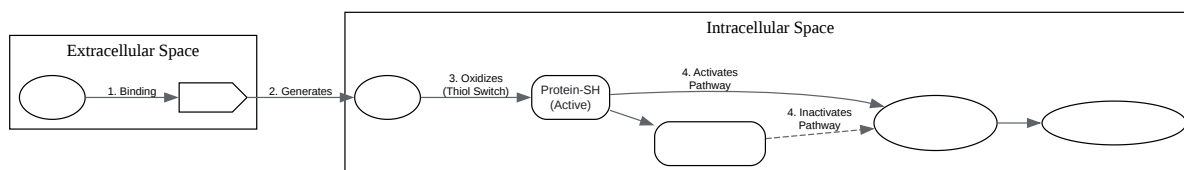
Procedure:

- Cell Preparation:
 - Culture cells to the desired confluency.
 - Gently wash the cells two to three times with warm PBS to remove serum proteins.
- Thiol Blocking:
 - Prepare a working solution of CPDS in PBS at the desired final concentration (typically in the range of 50 μ M to 1 mM). The optimal concentration should be determined empirically and may depend on the cell type and the specific application.
 - Incubate the cells with the CPDS working solution for a specified period (e.g., 15-30 minutes) at 37°C. This incubation allows the CPDS to react with and block accessible cell surface thiols.
- Washing:
 - After incubation, gently aspirate the CPDS solution and wash the cells three times with warm PBS to remove any unreacted CPDS.
- Downstream Application:
 - The cells are now ready for the specific experimental procedure, such as treatment with a signaling molecule, ligand binding assay, or uptake studies.
 - Include appropriate controls, such as untreated cells and vehicle-treated (DMSO in PBS) cells, to assess the baseline response and any effects of the vehicle.

Application in Signaling Pathway Research

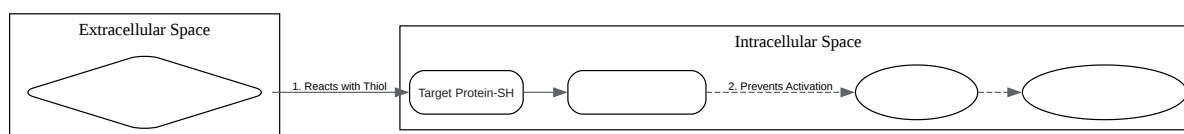
Protein thiols are critical components of redox-sensitive signaling pathways. The cysteine residues in many proteins, including kinases, phosphatases, and transcription factors, can undergo reversible oxidation, which modulates their activity and downstream signaling. This mechanism, often referred to as a "thiol redox switch," is a key way cells respond to oxidative stress and regulate various physiological processes.

6,6'-Dithiodinicotinic acid, as a cell-impermeable or slowly permeable thiol-blocking agent, can be used to investigate the role of extracellular and cell surface thiols in signaling. By blocking these thiols, researchers can determine their necessity for the activation of specific signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.^{[2][3][4][5][6]}



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Caption: A generic thiol-based redox signaling pathway.



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Caption: Mechanism of signaling inhibition by **6,6'-Dithiodinicotinic Acid**.

Plausible Synthesis Route

6,6'-Dithiodinicotinic acid is typically synthesized by the oxidation of 6-mercaptonicotinic acid. The precursor, 6-mercaptonicotinic acid, can be prepared from 6-hydroxynicotinic acid.



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